![molecular formula C15H22O4 B1255413 Carolenalin](/img/structure/B1255413.png)
Carolenalin
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Overview
Description
Carolenalin is a natural product found in Helenium autumnale with data available.
Scientific Research Applications
Electronic Collaboration in Scientific Research
- Subheading : Electronic Collaboration Logbook
- Summary : This paper discusses an Electronic Collaboration Logbook (ECL) developed at Fermi National Accelerator Laboratory. It highlights the importance of maintaining a detailed logbook in large scientific collaborations, which is crucial for recording experimental data and insights (Gysin, Mandrichenko, Podstavkov, & Vittone, 2012).
- Subheading : Drug Discovery: A Historical Perspective
- Summary : This paper provides an overview of the evolution of drug discovery, emphasizing the significant impact of molecular biology and genomic sciences on the field. It discusses how advancements in these areas have enriched therapeutic options, a context that can be relevant for understanding research on new compounds like Carolenalin (Drews, 2000).
- Subheading : Utilizing Genetic Information in Agriculture
- Summary : This research explores the value of genetic information in agricultural processes, including animal breeding. The methodology and findings might be applicable to understanding the genetic basis of plant-derived compounds like this compound (Lambert, 2008).
- Subheading : Cancer Systems Biology
- Summary : The paper discusses systems biology approaches in cancer research, focusing on how genomic and epigenetic aberrations impact cellular signaling networks. This holistic view could be beneficial for studying complex compounds like this compound (Werner, Mills, & Ram, 2014).
properties
Molecular Formula |
C15H22O4 |
---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(1S,3aS,5aR,7R,8S,8aR,9aR)-7,8-dihydroxy-1,5,8-trimethyl-1,3a,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O4/c1-7-4-12-10(8(2)14(17)19-12)5-11-9(7)6-13(16)15(11,3)18/h4,8-13,16,18H,5-6H2,1-3H3/t8-,9-,10+,11+,12+,13+,15-/m0/s1 |
InChI Key |
XXFLOPBDRWUQBW-IJNXQFBFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@@H]3[C@@H](C[C@H]([C@@]3(C)O)O)C(=C[C@H]2OC1=O)C |
Canonical SMILES |
CC1C2CC3C(CC(C3(C)O)O)C(=CC2OC1=O)C |
synonyms |
carolenalin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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